Ethyl benzoate belongs to the class of aromatic esters.
Ethyl benzoate, also known as benzoic ether or fema 2422, belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. Ethyl benzoate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, ethyl benzoate is primarily located in the membrane (predicted from logP). Ethyl benzoate exists in all eukaryotes, ranging from yeast to humans. Ethyl benzoate is a sweet, anise, and balsam tasting compound that can be found in a number of food items such as papaya, peach, cloves, and alcoholic beverages. This makes ethyl benzoate a potential biomarker for the consumption of these food products. Ethyl benzoate is a potentially toxic compound.
Ethyl benzoate
CAS No.: 93-89-0
Cat. No.: VC21342391
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 93-89-0 |
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Molecular Formula | C9H10O2 |
Molecular Weight | 150.17 g/mol |
IUPAC Name | ethyl benzoate |
Standard InChI | InChI=1S/C9H10O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Standard InChI Key | MTZQAGJQAFMTAQ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=CC=C1 |
Canonical SMILES | CCOC(=O)C1=CC=CC=C1 |
Appearance | Colourless Oil |
Boiling Point | 212.0 °C |
Melting Point | -34.0 °C Fp -34 ° -34°C |
Physical and Chemical Properties
Ethyl benzoate possesses distinct physical and chemical characteristics that determine its behavior in various applications. This ester is almost insoluble in water but readily miscible with most organic solvents, making it suitable for numerous chemical processes . Its sweet, fruity aroma with notes resembling wintergreen, cherry, and grape contributes to its widespread use in fragrance compositions .
Structural and Molecular Characteristics
Ethyl benzoate consists of a benzene ring attached to a carboxylic acid group, which is esterified with an ethyl group. This structure provides both aromatic properties from the benzene ring and the functional ester linkage that defines its chemical reactivity.
Table 1: Basic Properties of Ethyl Benzoate
Property | Value | Reference |
---|---|---|
IUPAC Name | Ethyl benzoate | |
CAS Registry Number | 93-89-0 | |
Molecular Formula | C₉H₁₀O₂ | |
Molecular Weight | 150.17 g/mol | |
Synonyms | Benzoic acid ethyl ester, Essence de Niobe |
Physical Properties
The physical properties of ethyl benzoate influence its handling, storage, and applications across various industries. Its relatively high boiling point and low melting point ensure it remains liquid under normal conditions, facilitating its use in liquid formulations.
Table 2: Physical Properties of Ethyl Benzoate
Synthesis and Preparation
The laboratory preparation of ethyl benzoate primarily involves the acid-catalyzed esterification of benzoic acid with ethanol. This reaction represents a classic example of Fischer esterification, a fundamental process in organic chemistry.
Laboratory Synthesis
The most common method for synthesizing ethyl benzoate is the reaction between benzoic acid and ethanol in the presence of a strong acid catalyst, typically sulfuric acid . The reaction can be represented as:
C₆H₅COOH + C₂H₅OH ⇌ C₆H₅COOC₂H₅ + H₂O
This equilibrium reaction produces water as a byproduct. To drive the reaction toward completion, techniques such as using excess ethanol or removing water (through azeotropic distillation or with drying agents) are often employed. The reaction typically requires heating to accelerate the rate of esterification.
Reaction Kinetics
Research into the reaction kinetics of ethyl benzoate has revealed interesting solvent effects. Studies on the alkaline hydrolysis of ethyl benzoate in ethanol-water mixtures have shown variations in rate constants with ethanol content at different temperatures . At higher temperatures (40°C for ethyl benzoate), the rate constant curves display inflections toward higher ethanol content, occurring between 0.4 and 0.5 ethanol mol fractions .
The Arrhenius activation energy (E₀) and pre-exponential factor (A) calculated for these reactions demonstrate profound changes at different solvent compositions, with distinct variations in E₀ at the water-rich end of the solvent spectrum and in A at the middle range . These findings support predictions of structural solvent effects, contributing valuable insights into the fundamental chemistry of ester compounds.
Applications
Ethyl benzoate has found applications across multiple industries due to its favorable properties and versatile chemical nature.
Fragrance and Flavor Industry
Ethyl benzoate is widely used in the fragrance and flavor industry, where its sweet, fruity aroma contributes valuable characteristics to various formulations :
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Serves as a component in fragrances under the name "Essence de Niobe"
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Contributes to the manufacturing of "Peau d'Espagne" (Spanish leather) fragrances
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Functions as a fixative in floral and fruity perfume compositions
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Delivers intense fruity sweetness at low concentration thresholds
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Anchors berry accords while providing lift to floral compositions
In contrast to methyl benzoate, ethyl benzoate presents a softer, sweeter, and slightly fruity-floral profile with jasmine and gardenia nuances . While methyl benzoate's higher volatility makes it more suitable for top notes, ethyl benzoate's longer-lasting presence supports mid-to-base note stability in perfume compositions . The average use concentration in perfume compounds is approximately 0.5% .
Chemical Synthesis and Research
Beyond its sensory applications, ethyl benzoate serves important functions in chemical research and synthesis:
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Functions as an intermediate in the production of other organic compounds
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Contributes to the synthesis of polymers, surfactants, and various materials
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Serves as a model compound for studying esterification and hydrolysis reactions
The versatility of ethyl benzoate in chemical reactions stems from its ability to act as a proton acceptor and function as a Lewis acid, enabling the formation of covalent bonds with other substances . Additionally, it exhibits catalytic properties in specific reactions, enhancing reaction rates in certain processes .
Analytical Applications
Recent research has explored the utility of ethyl benzoate as an alternative extraction solvent in analytical chemistry. Studies have evaluated ethyl benzoate for vortex-assisted surfactant-enhanced emulsification microextraction (VASEME) of fungicides including carbendazim, thiabendazole, and fuberidazole prior to high-performance liquid chromatographic analysis .
Under optimized conditions, preconcentration factors of approximately 16-28 were achieved with detection limits ranging from 0.01-0.1 µg/L . Good recoveries between 76.2-118.4% with acceptable relative standard deviations (less than 10.4) were obtained at concentration levels of 20 µg/L and 50 µg/L for fungicides in various water matrices . These findings suggest that ethyl benzoate can effectively replace other related solvents such as methyl salicylate and methyl benzoate for analyte preconcentration in environmental analysis .
Biological Activities and Pharmaceutical Applications
Recent investigations into ethyl benzoate derivatives have uncovered promising biological activities with potential pharmaceutical applications.
Antidiabetic Properties
Research on 2-(phenylthio)-ethyl benzoate derivatives has revealed significant antidiabetic potential through enzyme inhibition mechanisms . One particular derivative, identified as compound 2a, demonstrated potent inhibition of α-amylase and α-glycosidase enzymes with IC₅₀ values of 3.57 ± 1.08 and 10.09 ± 0.70 µg/ml, respectively . These values compare favorably to the established antidiabetic drug acarbose, which showed IC₅₀ values of 6.47 and 44.79 µg/ml for the same enzymes .
The inhibition of these digestive enzymes represents a validated approach to managing postprandial hyperglycemia by delaying carbohydrate digestion and glucose absorption, making these derivatives promising candidates for antidiabetic drug development .
Antioxidant Activity
The same study evaluated the antioxidant capacity of ethyl benzoate derivatives using established methodologies including β-carotene linoleic acid and DPPH assays . Compound 2a exhibited superior antioxidant activity compared to positive controls used in the study . This antioxidant potential suggests applications in addressing oxidative stress-related conditions, which are implicated in numerous pathological states including diabetes complications, cardiovascular diseases, and neurodegenerative disorders .
Anti-obesity Effects
Further research examined the anti-obesity potential of ethyl benzoate derivatives through assessing their lipase inhibition capabilities . Compound 2a demonstrated notable anti-lipase activity with an IC₅₀ value of 107.95 ± 1.88 µg/ml . While this activity was less potent than the established anti-obesity drug orlistat (IC₅₀ = 25.01 ± 0.78 µg/ml), it nonetheless represents a promising starting point for developing novel anti-obesity agents based on the ethyl benzoate scaffold .
Molecular Docking Studies
To understand the molecular basis of the observed biological activities, researchers conducted molecular docking studies examining the interactions between 2-(phenylthio)-ethyl benzoate derivatives and the α-amylase binding pocket . These computational analyses provided insights into the structural features contributing to enzyme inhibition, potentially guiding future structural optimization efforts to enhance activity and selectivity .
Comprehensive physical and spectroscopic data for ethyl benzoate provide valuable reference information for identification and characterization purposes.
Table 3: Thermodynamic Properties of Ethyl Benzoate
These thermodynamic parameters provide insights into the energetics and behavior of ethyl benzoate under various conditions, contributing to the understanding of its physical chemistry and reactivity patterns.
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